molecular formula C21H22N6O4S B11253197 N-benzyl-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

N-benzyl-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B11253197
M. Wt: 454.5 g/mol
InChI Key: DNNWGFILNPDQCF-UHFFFAOYSA-N
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Description

N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactionsThe nitrobenzenesulfonyl group is then added through a sulfonation reaction . Common reagents used in these reactions include benzyl chloride, piperazine, and nitrobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-BENZYL-6-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N6O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-benzyl-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C21H22N6O4S/c28-27(29)18-7-4-8-19(15-18)32(30,31)26-13-11-25(12-14-26)21-10-9-20(23-24-21)22-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,22,23)

InChI Key

DNNWGFILNPDQCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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